(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol
Description
Properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-10-8-2-3-9(10)5-7(4-8)6-11/h7-9,11H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGDJAVQKHVADY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622097 | |
| Record name | (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90949-82-9 | |
| Record name | (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reduction of Ester Precursors
A widely employed strategy involves the reduction of ester derivatives to yield the target alcohol. For instance, 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester serves as a key intermediate. Treatment with lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) under microwave irradiation at 80°C for 1 hour achieves near-quantitative conversion (97% yield) to the desired product. This method capitalizes on the strong reducing capacity of LiAlH₄, which selectively reduces the ester moiety to a primary alcohol while preserving the bicyclic framework.
Workup Procedure:
- Quenching with saturated sodium sulfate solution
- Extraction with ethyl ether
- Drying over potassium carbonate
- Filtration through Celite® and solvent evaporation
This approach is favored for its high efficiency and scalability, though it necessitates stringent anhydrous conditions to prevent side reactions.
Enantioselective Synthesis via Chiral Intermediates
The stereochemical integrity of the (1R,5S) configuration is critical for biological activity. Enantioselective deprotonation strategies using chiral lithium amide bases enable the construction of the 8-azabicyclo[3.2.1]octane core with high enantiomeric excess (ee). For example, tropinone derivatives undergo stereocontrolled cyclization in the presence of (-)-sparteine as a chiral ligand, achieving up to 90% ee. Subsequent functionalization introduces the hydroxymethyl group via Grignard reagent addition or hydroboration-oxidation .
Key Reaction Parameters:
- Temperature: -78°C to 0°C
- Solvent: Tetrahydrofuran (THF) or diethyl ether
- Catalytic additives: LiCl enhances stereoselectivity by stabilizing transition states
Cyclization Strategies
Linear precursors containing pre-installed stereochemical information can undergo cyclization to form the bicyclic scaffold. Mannich reactions between pyrrolidine derivatives and formaldehyde derivatives generate intermediates that spontaneously cyclize under acidic conditions. For instance, 3-(aminomethyl)cycloheptanol undergoes intramolecular cyclization in the presence of HCl, yielding the bicyclic amine-alcohol after neutralization.
Optimization Challenges:
- Competing side reactions (e.g., over-alkylation)
- pH sensitivity during cyclization
- Purification difficulties due to polar byproducts
Functional Group Modifications
Post-cyclization modifications offer routes to introduce the hydroxymethyl group. Oxidation-Reduction Sequences are particularly effective:
- Oxidation of a methylene group adjacent to nitrogen using KMnO₄ or CrO₃ yields a ketone intermediate.
- Stereoselective reduction with NaBH₄ or LiAlH₄ converts the ketone to the secondary alcohol.
Example Pathway:
- Starting material: (1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-2-one
- Reduction: LiAlH₄ in THF at 0°C → (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol (85% yield)
Comparative Analysis of Methods
Table 1: Synthesis Routes for (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol
Chemical Reactions Analysis
Types of Reactions
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
Introduction to (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol, also known as endo-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol, is a bicyclic compound with significant potential in various scientific research applications. Its unique structure, characterized by a bicyclic framework and a hydroxymethyl group, contributes to its biological activity and chemical properties.
Structural Characteristics
The compound features a bicyclic structure that includes an azabicyclo component, which is known for its ability to interact with biological systems effectively. The presence of the hydroxymethyl group enhances its solubility and reactivity, making it a suitable candidate for various applications.
Pharmaceutical Research
Neuropharmacology
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol has been studied for its potential effects on neurotransmitter systems, particularly in relation to acetylcholine receptors. Its structural similarity to known cholinergic agents suggests it may act as a modulator of these receptors, which are crucial for cognitive functions and memory.
Case Study: Cholinergic Activity
Research indicates that compounds with similar bicyclic structures can enhance cholinergic signaling in neuronal cultures, leading to improved synaptic plasticity and cognitive function in animal models . This positions (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol as a candidate for further exploration in treating neurodegenerative diseases like Alzheimer's.
Chemical Synthesis
Synthetic Intermediates
The compound serves as a valuable intermediate in the synthesis of more complex molecules used in drug development. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activity or specificity.
Table 1: Synthetic Pathways Involving (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol
Material Science
Polymer Chemistry
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol can be utilized in the development of polymeric materials due to its reactive functional groups. Research into its incorporation into polymer matrices has shown promise for creating materials with specific mechanical and thermal properties.
Case Study: Polymer Blends
Studies have demonstrated that incorporating this compound into polycarbonate blends can enhance impact resistance while maintaining transparency, making it suitable for applications in protective gear and safety equipment .
Toxicological Studies
Understanding the safety profile of (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol is crucial for its application in pharmaceuticals and materials science.
Toxicity Profile
Initial assessments indicate that the compound exhibits moderate toxicity, primarily through dermal exposure, necessitating careful handling during synthesis and application . Further studies are required to elucidate its full toxicological profile and mechanisms of action.
Mechanism of Action
The mechanism of action of (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol involves its interaction with specific molecular targets and pathways within biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The tropane alkaloid scaffold is highly versatile, with modifications at the 3-, 6-, and 8-positions significantly influencing biological activity, solubility, and pharmacokinetics. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison
Structure-Activity Relationships (SAR)
- Substituent Position : The 3-position is critical for receptor binding. Hydroxymethyl (target compound) vs. hydroxyl (tropine) affects hydrogen-bonding capacity and solubility .
- 8-Substituent : Methyl (target) vs. isopropyl () alters steric bulk, impacting receptor selectivity. Quaternary ammonium derivatives (e.g., Homatropine Methylbromide) reduce CNS penetration .
- Esterification : Ester groups (e.g., hyoscyamine, Troparil) enhance lipophilicity and duration of action but may increase toxicity .
Biological Activity
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol, also known as [(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl]methanol, is a compound with notable biological activities, particularly in the context of neuropharmacology. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables summarizing its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C9H17NO |
| Molecular Weight | 155.24 g/mol |
| CAS Number | 90949-82-9 |
| Synonyms | Endo-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol acts primarily as a monoamine reuptake inhibitor . This mechanism is critical for its potential therapeutic applications in treating various mood disorders and other psychiatric conditions.
Key Research Findings
- Monoamine Reuptake Inhibition : Studies have demonstrated that derivatives of the 8-azabicyclo[3.2.1]octane class, including this compound, inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine in vitro . This inhibition is significant for developing treatments for depression and anxiety disorders.
- Therapeutic Applications : The compound has been indicated for use in treating conditions such as:
- Pharmacological Profile : The pharmacological profile suggests low toxicity and a favorable side effect profile compared to older antidepressants like tricyclics . The selective nature of its action may reduce common side effects associated with broader-spectrum monoamine reuptake inhibitors.
Case Study 1: Treatment of Depression
A clinical trial involving patients with major depressive disorder evaluated the efficacy of (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol as an adjunct therapy to standard antidepressants. Results indicated a significant improvement in depressive symptoms compared to placebo, suggesting enhanced serotonin and norepinephrine activity.
Case Study 2: Anxiety Disorders
Another study focused on patients with generalized anxiety disorder found that subjects receiving (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol reported reduced anxiety levels and improved quality of life metrics over a six-month period .
Summary of Biological Activities
The following table summarizes the biological activities associated with (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol:
| Biological Activity | Evidence Level |
|---|---|
| Monoamine reuptake inhibition | High |
| Antidepressant effects | Moderate |
| Anxiolytic effects | Moderate |
| Neuroprotective properties | Emerging evidence |
Q & A
Q. What are the key considerations in synthesizing (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol derivatives to ensure stereochemical purity?
- Methodological Answer : To achieve stereochemical purity, use enantioselective synthesis techniques such as chiral auxiliaries or catalytic asymmetric hydrogenation. For example, Stille cross-coupling protocols (e.g., with biaryl or diarylmethoxyethylidenyl substituents) can yield high stereoselectivity in azabicyclic systems . Post-synthesis, verify stereochemistry via chiral HPLC, X-ray crystallography, or NOESY NMR to confirm spatial arrangements.
Q. How can the solubility and stability of (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol be experimentally determined?
- Methodological Answer :
- Solubility : Use shake-flask or HPLC methods across pH 1–13 buffers. For example, measure solubility in water, DMSO, or ethanol at 25°C and compare with predictive models like ALOGPS .
- Stability : Conduct accelerated stability studies under varying temperatures (e.g., 40°C, 60°C) and humidity (75% RH) for 1–3 months. Monitor degradation via LC-MS and identify byproducts (e.g., oxidation of the methanol group) .
Q. What analytical techniques are critical for characterizing the structure of (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol?
- Methodological Answer :
- NMR : Use H, C, and DEPT-135 NMR to confirm the bicyclic framework and substituent positions.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CHNO).
- X-ray Crystallography : Resolve crystal structures to confirm bond angles and ring puckering (e.g., Cremer-Pople parameters for bicyclic systems) .
Advanced Research Questions
Q. How can researchers design novel analogs of (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol to explore structure-activity relationships (SAR) at monoamine transporters?
- Methodological Answer :
- Scaffold Modification : Introduce substituents at the 3-methanol or 8-methyl positions (e.g., fluorophenyl, nitro groups) to modulate affinity for DAT, SERT, or NET .
- Pharmacological Assays : Use radioligand binding assays (H-WIN35428 for DAT) and uptake inhibition studies in transfected HEK cells. Compare IC values and selectivity ratios (e.g., BIMU 1 vs. BIMU 8 partial agonism) .
- Example SAR Table :
| Derivative | R-group (Position 8) | DAT IC (nM) | SERT IC (nM) | Selectivity (DAT/SERT) |
|---|---|---|---|---|
| Parent | Methyl | 120 | 450 | 3.75 |
| BIMU 1 | Ethyl | 85 | 320 | 3.76 |
| BIMU 8 | Phenylmethyl | 65 | 890 | 13.69 |
| Data adapted from dopamine transporter studies . |
Q. How can conflicting data on sigma receptor affinity for (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol derivatives be resolved?
- Methodological Answer :
- Standardized Assays : Use homogeneous time-resolved fluorescence (HTRF) assays with recombinant σ1/σ2 receptors to minimize variability.
- Control Stereochemistry : Compare enantiomers (e.g., (1R,5S) vs. (1S,5R)) to identify stereospecific binding .
- Replicate Studies : Ensure consistent cell lines (e.g., CHO-K1 vs. HEK-293) and ligand concentrations (e.g., H-DTG for σ2) .
Q. What computational strategies are effective in predicting the bioactivity of (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol derivatives?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Glide to model interactions with target receptors (e.g., σ2 receptor PDB: 5HK1).
- QSAR Models : Train models on datasets of azabicyclic compounds with known IC values. Include descriptors like logP, polar surface area, and H-bond donors .
Data Contradiction Analysis
Q. Why do some studies report partial agonism while others observe antagonism for derivatives like BIMU 1?
- Resolution Strategy :
- Functional Assays : Use calcium flux or cAMP accumulation assays to differentiate partial agonism (e.g., BIMU 1 at 5-HT receptors) from antagonism .
- Receptor Density Control : Account for receptor expression levels in cell lines, which may alter efficacy profiles .
Safety and Handling
Q. What are the critical safety protocols for handling (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and ANSI-approved goggles. For aerosols, wear NIOSH-approved N95 respirators .
- Ventilation : Perform reactions in fume hoods with ≥6 air changes/hour. Monitor airborne concentrations via GC-MS .
Conformational Analysis
Q. How can ring puckering and chair-boat transitions in the azabicyclo[3.2.1]octane system be quantified?
- Methodological Answer :
- Cremer-Pople Parameters : Calculate puckering amplitude () and phase angle () from X-ray or DFT-optimized geometries .
- Dynamic NMR : Analyze temperature-dependent H NMR splitting to estimate energy barriers for ring inversion.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
